

The Natural Occurrence of Gamma-Nonalactone in Fruits: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Gamma-nonalactone**

Cat. No.: **B146572**

[Get Quote](#)

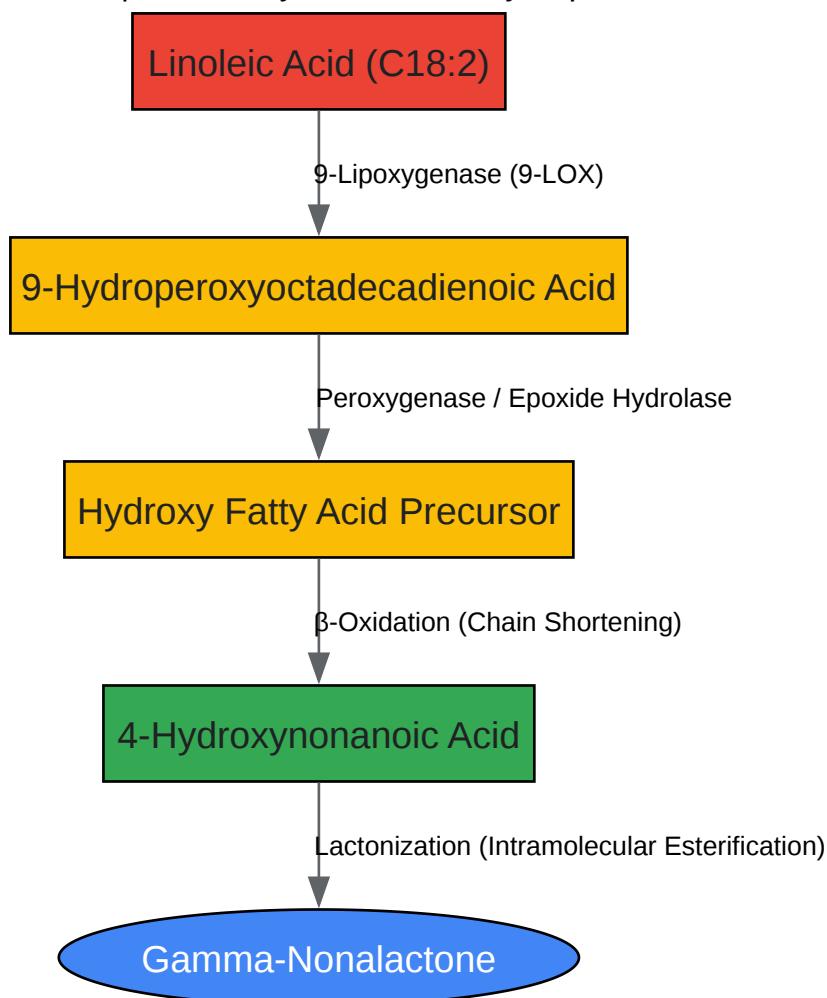
Introduction: The Aromatic Signature of γ -Nonalactone

Gamma-nonalactone (γ -nonalactone), often referred to by its common name aldehyde C-18, is a crucial volatile organic compound that imparts desirable coconut-like, creamy, and fruity aromas to a wide array of natural products and consumer goods.^{[1][2][3][4]} Despite its misleading common name, it is a cyclic ester, specifically a γ -lactone, with a five-membered ring and a pentyl side chain.^{[5][6]} Its potent and persistent aroma makes it a significant contributor to the characteristic flavor profiles of numerous fruits.^{[7][8]} This technical guide provides an in-depth exploration of the natural occurrence of γ -nonalactone in fruits, its intricate biosynthetic pathways, and the analytical methodologies for its quantification, aimed at researchers and professionals in the fields of food science, flavor chemistry, and drug development.

Distribution of γ -Nonalactone Across Fruit Species

Gamma-nonalactone is a naturally occurring flavor compound found in a diverse range of fruits. Its presence is particularly notable in stone fruits such as peaches and apricots, where it contributes to their characteristic sweet, fruity, and slightly coconut-like notes.^{[7][8][9]} It is also a known constituent of strawberries, blackberries, and various tropical fruits.^[10] The concentration of γ -nonalactone can vary significantly depending on the fruit species, cultivar, and stage of ripeness.

Fruit Species	Cultivar/Variety	Concentration ($\mu\text{g}/\text{kg}$)	Reference
Apricot (<i>Prunus armeniaca</i>)	Fresh fruit tissue	5	[7]
Nectarine (<i>Prunus persica</i> var. <i>nucipersica</i>)	Sunfire, Flavortop, etc.	< 10	[7]


Note: Quantitative data for γ -nonalactone in many fruits is often part of broader volatile profile studies and can vary. The values presented are indicative and sourced from available literature.

The Biosynthetic Pathway: From Fatty Acids to Flavor

The formation of γ -nonalactone in fruits is a complex biochemical process originating from the metabolism of fatty acids, primarily unsaturated C18 fatty acids like linoleic acid.[11][12] The pathway involves a series of enzymatic reactions, including oxidation and chain shortening.

The biosynthesis of γ -lactones in plants is understood to proceed through several key enzymatic steps: dehydrogenation, epoxidation, hydration, hydroxylation, β -oxidation, and internal esterification.[12][13] Key enzymes such as fatty acid desaturase (FAD), epoxide hydrolase (EPH), and acyl-CoA oxidase (ACX) play crucial roles in this process.[12]

A proposed pathway for the formation of γ -nonalactone initiates with the lipoxygenase (LOX) catalyzed oxidation of linoleic acid.[11] This leads to the formation of hydroperoxy fatty acids. Specifically, the 9-lipoxygenase (9-LOX) pathway is implicated in lactone biosynthesis.[14] Subsequent enzymatic activities, including those of peroxygenases and epoxide hydrolases, are thought to be involved in generating hydroxylated fatty acid precursors.[12][14] These precursors then undergo chain shortening via the β -oxidation pathway. The final step is the intramolecular esterification, or lactonization, of a 4-hydroxy fatty acid intermediate to form the stable γ -lactone ring.

Figure 1: Proposed Biosynthetic Pathway of γ -Nonalactone in Fruits[Click to download full resolution via product page](#)Caption: Figure 1: Proposed Biosynthetic Pathway of γ -Nonalactone in Fruits

Analytical Methodologies for Quantification

Accurate quantification of γ -nonalactone in complex fruit matrices is essential for quality control and research. The primary analytical technique employed is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation method.

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a generalized workflow for the extraction and quantification of γ -nonalactone from a fruit puree matrix.

1. Sample Preparation (HS-SPME)

- Materials:

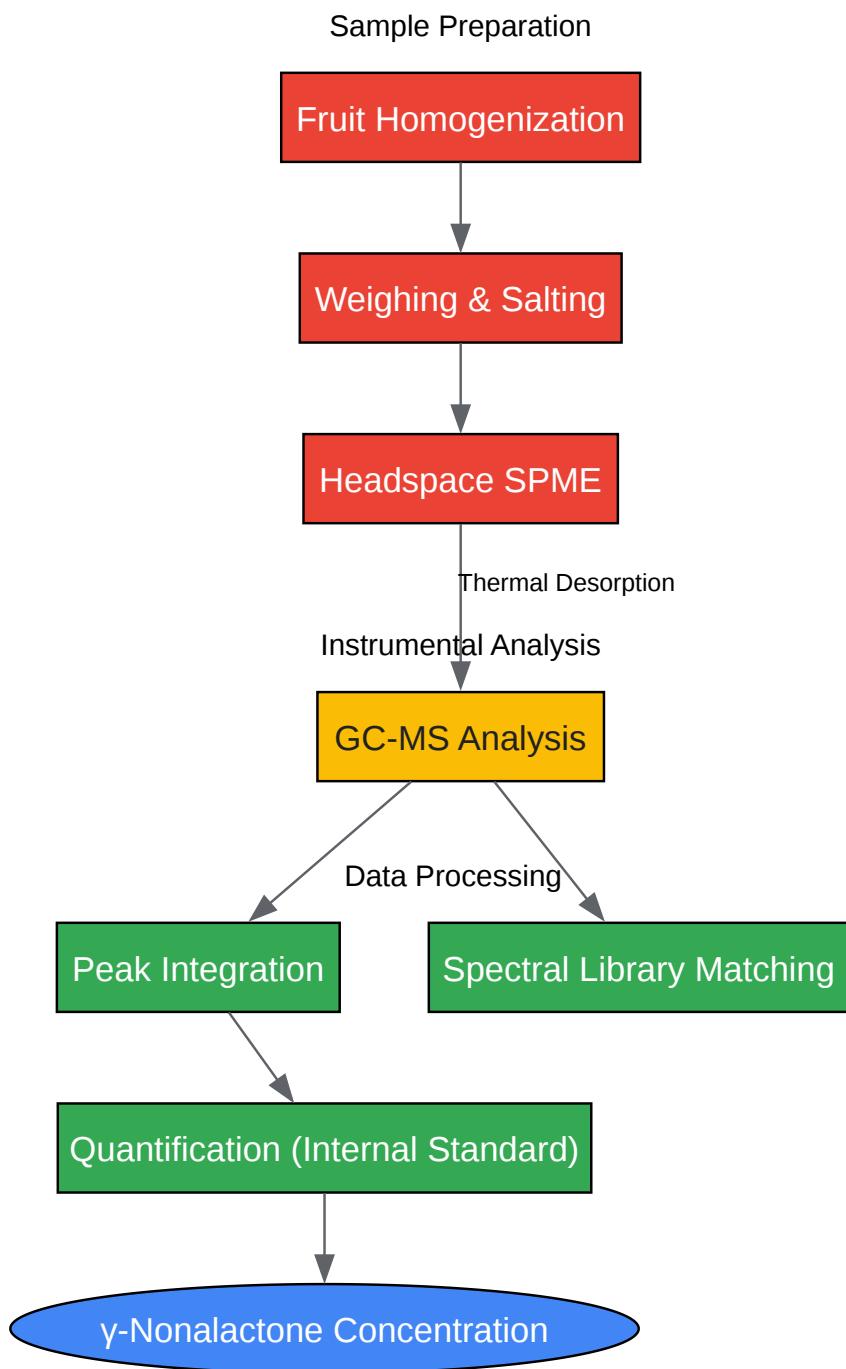
- Homogenized fruit puree
- 20 mL headspace vials with PTFE/silicone septa
- Sodium chloride (NaCl)
- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Heating block or water bath with agitation

- Procedure:

- Weigh a precise amount of fruit puree (e.g., 2-5 g) into a 20 mL headspace vial.
- Add a known quantity of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the matrix, which enhances the release of volatile compounds.[15]
- Seal the vial tightly with the septum cap.
- Place the vial in the heating block or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with gentle agitation.[15]
- Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.[15][16]
- After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

2. Instrumental Analysis (GC-MS)

- Instrumentation:
 - Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
 - Capillary column suitable for volatile compound analysis (e.g., DB-5MS or equivalent)
- Typical GC-MS Parameters:


Parameter	Value
GC System	Agilent 8890 GC or equivalent
Column	DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature	250°C
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
Oven Temperature Program	Initial 40-60°C (hold 2 min), ramp at 4-6°C/min to 230-250°C (hold 5 min)
MS Transfer Line Temp.	270°C
Ion Source Temperature	200°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	50-550 m/z

Note: These parameters are illustrative and should be optimized for the specific instrument and application.

3. Data Analysis and Quantification

- Identification of γ -nonalactone is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST). The characteristic base peak for γ -lactones is often at m/z 85.[15][17]

- Quantification is typically performed using an internal standard method. For the highest accuracy, a Stable Isotope Dilution Assay (SIDA) using an isotopically labeled analog of γ -nonalactone is recommended. This method corrects for variations in sample preparation and instrument response.

Figure 2: Analytical Workflow for γ -Nonalactone Quantification[Click to download full resolution via product page](#)Caption: Figure 2: Analytical Workflow for γ -Nonalactone Quantification

Conclusion and Future Perspectives

Gamma-nonalactone is a vital aroma compound that significantly influences the sensory perception of many fruits. Its biosynthesis from fatty acid precursors via oxidative pathways represents a fascinating area of plant biochemistry. Understanding the nuances of its natural occurrence and the factors that affect its concentration is crucial for optimizing fruit flavor and for the development of natural flavoring agents. The analytical methodologies outlined in this guide provide a robust framework for the accurate quantification of this important volatile. Future research should focus on further elucidating the specific enzymatic steps and regulatory mechanisms in the biosynthetic pathway of γ -nonalactone in different fruit species. Such knowledge will not only enhance our fundamental understanding of fruit flavor development but also open new avenues for the biotechnological production of this valuable aroma compound.

References

- Mihaylova, D., et al. (2021). HS-SPME-GC/MS Metabolomic Analysis for the Comparative Evaluation between a Plum–Apricot Hybrid and Its Parents. *Molecules*, 26(23), 7195. [\[Link\]](#)
- Cheong, K.-W., et al. (2012). Analysis Of Flavor Compounds By GC/MS After Liquid- Liquid Extraction From Fruit Juices. *AIP Conference Proceedings*, 1482, 591-595. [\[Link\]](#)
- Robinson, S. L., Christenson, J. K., & Wackett, L. P. (2019). Biosynthesis and chemical diversity of β -lactone natural products. *Natural product reports*, 36(3), 458–475. [\[Link\]](#)
- PubChem. (n.d.). **Gamma-Nonalactone**.
- Gholap, A. S., et al. (2017). Isolation and characterization of 9-lipoxygenase and epoxide hydrolase 2 genes: Insight into lactone biosynthesis in mango fruit (*Mangifera indica L.*). *Phytochemistry*, 138, 33-44. [\[Link\]](#)
- Augusto, F., et al. (2000). Analysis of volatile compounds in some typical Brazilian fruits and juices by SPME-GC method.
- Mahattanatawee, K., et al. (2009). Screening for γ -Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS. *Molecules*, 14(8), 2927-2934. [\[Link\]](#)
- Augusto, F., et al. (2000). Analysis of volatile compounds in some typical Brazilian fruits and juices by SPME-GC method. *Semantic Scholar*. [\[Link\]](#)
- Garbe, L. A., et al. (2001). Biosynthesis of γ -Nonalactone in Yeast. *Journal of Agricultural and Food Chemistry*, 49(5), 2413-2417. [\[Link\]](#)
- Silva, C. G., et al. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. *Journal of Fungi*, 7(9), 754. [\[Link\]](#)
- El Hadi, M. A. M., et al. (2013). Advances in Fruit Aroma Volatile Research. *Molecules*, 18(7), 8200-8229. [\[Link\]](#)

- Curtis, J. (2017). Flavor Bites: γ -Nonalactone. Perfumer & Flavorist. [Link]
- Mahattanatawee, K., et al. (2009). Screening for **gamma-nonalactone** in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS. PubMed. [Link]
- Peng, Y., et al. (2020). Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ -Decalactone Production. *The Plant Cell*, 32(10), 3245-3266. [Link]
- Mahattanatawee, K., et al. (2009). Screening for γ -Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS.
- Miller, G. C., et al. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ -nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS. *Analytical and Bioanalytical Chemistry*, 415, 3343–3354. [Link]
- Do, J. Y., et al. (1969). Isolation, Identification and Comparison of the Volatiles of Peach Fruit as Related to Harvest Maturity and Artificial Ripening. *Journal of Food Science*, 34(6), 618-621. [Link]
- Cardillo, G., et al. (1997). Process for the production of gamma nonalactones in natural form. U.S.
- Eduardo, I., et al. (2012). A Non-Targeted Approach Unravels the Volatile Network in Peach Fruit. *PLoS ONE*, 7(6), e38992. [Link]
- Zeng, L., et al. (2018). Biosynthesis of Jasmine Lactone in Tea (*Camellia sinensis*) Leaves and Its Formation in Response to Multiple Stresses. *Journal of Agricultural and Food Chemistry*, 66(15), 3899-3909. [Link]
- Reddy, P. A., & Kumar, P. A. (2010). Synthesis of lactone lactam: A useful precursor towards (-)-Geissman Waiss lactone.
- Cardillo, G., et al. (1996). Process for the preparation of **gamma-nonalactones** in native form.
- Liu, Y., et al. (2022). Major volatile compounds of some fruit species and their compound groups.
- Osorio, C., et al. (2010). VOLATILE COMPOUNDS DURING THE RIPENING OF COLOMBIAN SOURSOP (*Annona muricata* L. cv. Elita). *Vitae*, 17(3), 253-260. [Link]
- The Good Scents Company. (n.d.). **gamma-nonalactone** (aldehyde C-18 (so-called) nonano-1,4-lactone. [Link]
- Liu, Y., et al. (2022). Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS). *Journal of Agricultural and Food Chemistry*, 70(1), 356-366. [Link]
- ChemBK. (n.d.). **gamma-NONALACTONE**. [Link]
- ScenTree. (n.d.). **Gamma-nonalactone** (CAS N° 104-61-0). [Link]
- Chen, L., et al. (2023). Biosynthetic Pathways of Hormones in Plants. *International Journal of Molecular Sciences*, 24(13), 10896. [Link]

- Peng, Y., et al. (2020). Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ -Decalactone Production. *The Plant Cell*, 32(10), 3245-3266. [\[Link\]](#)
- BioShop™ Pakistan. (n.d.). Aldehyde C-18 (γ -Nonalactone) – Creamy Coconut-Peach Note for Gourmand & Tropical Perfumes. [\[Link\]](#)
- Mihaylova, D., et al. (2021). HS-SPME-GC/MS Metabolomic Analysis for the Comparative Evaluation between a Plum–Apricot Hybrid and Its Parents. *Molecules*, 26(23), 7195. [\[Link\]](#)
- Robinson, S. L., et al. (2025). A synthetic metabolic pathway for the *de novo* biosynthesis of medium chain length γ - and δ -lactones. *Metabolic Engineering*, 87, 102263. [\[Link\]](#)
- Todisco, K. M., et al. (2014). The Use of Headspace Solid-Phase Microextraction (HS-SPME) to Assess the Quality and Stability of Fruit Products: An Example Using Red Mombin Pulp (*Spondias purpurea* L.). *Molecules*, 19(10), 16843-16859. [\[Link\]](#)
- Galliard, T., & Matthew, J. A. (1977). The formation of *cis*-3-nonenal, *trans*-2-nonenal and hexanal from linoleic acid hydroperoxide isomers by a hydroperoxide cleavage enzyme system in cucumber (*Cucumis sativus*) fruits. *Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism*, 486(2), 220-229. [\[Link\]](#)
- Todisco, K. M., et al. (2014). The Use of Headspace Solid-Phase Microextraction (HS-SPME) to Assess the Quality and Stability of Fruit Products: An Example Using Red Mombin Pulp (*Spondias purpurea* L.). MDPI. [\[Link\]](#)
- Kanehisa Laboratories. (n.d.). Flavonoid biosynthesis - *Prunus persica* (peach).
- Lorenzo, J. M., et al. (2022). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. *Foods*, 11(15), 2319. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Biosynthesis of Jasmine Lactone in Tea (*Camellia sinensis*) Leaves and Its Formation in Response to Multiple Stresses - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 2. fraterworks.com [\[fraterworks.com\]](#)
- 3. ScenTree - Gamma-nonalactone (CAS N° 104-61-0) [\[scentreec.co\]](#)
- 4. bioshop.pk [\[bioshop.pk\]](#)

- 5. A Non-Targeted Approach Unravels the Volatile Network in Peach Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Gamma-nonalactone (EVT-318692) | 104-61-0 [evitachem.com]
- 7. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. chembk.com [chembk.com]
- 10. US5646022A - Process for the production of gamma nonalactones in natural form - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ -Decalactone Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for γ -Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Natural Occurrence of Gamma-Nonalactone in Fruits: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146572#natural-occurrence-of-gamma-nonalactone-in-fruits>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com